molecular formula C9H8N2O2 B013835 5-Phenylhydantoin CAS No. 89-24-7

5-Phenylhydantoin

Cat. No. B013835
CAS RN: 89-24-7
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenylhydantoin has been explored through various methods. A notable synthesis involves starting from benzene-d6 to prepare 5-phenyl-5-phenyl-d5-hydantoin using a five-step synthesis, highlighting the compound's relevance in metabolic studies and as an internal standard for analyses (Andresen & Biemann, 1978).

Molecular Structure Analysis

The molecular structure of 5-Phenylhydantoin exhibits specific conformational features. For instance, the structure of (+)-(S)-5-phenyl-5-ethylhydantoin shows a significant dihedral angle between the phenyl and hydantoin rings, contributing to its stability and interactions through hydrogen bonding and van der Waals forces (Coquerel, Petit, & Robert, 1993).

Chemical Reactions and Properties

5-Phenylhydantoin participates in various chemical reactions, forming complexes with metals such as cobalt(II), nickel(II), and copper(II). These complexes have been synthesized and characterized, revealing insights into their geometric structures and thermal stability, which are influenced by the ligand types and metal ions (Kandil, El-hefnawy, & Baker, 2004).

Physical Properties Analysis

The physical properties of 5-Phenylhydantoin and its derivatives, such as solvatochromic behaviors, have been examined through UV absorption spectra, demonstrating the effects of solvent interactions on its photophysical characteristics. These studies provide a basis for understanding the compound's solubility, stability, and interaction with different media (Trišović et al., 2011).

Chemical Properties Analysis

The chemical properties of 5-Phenylhydantoin, particularly its reactivity and interaction with other chemical entities, have been explored through the study of its racemization reaction catalyzed by different buffers. This reaction is crucial for understanding the compound's metabolic fate and stereochemical considerations in biological systems (Dudley & Bius, 1976).

Scientific Research Applications

1. Preclinical Investigations in Drug Delivery Systems

5-Phenylhydantoin, a major metabolite of the antiseizure drug phenytoin, plays a significant role in preclinical investigations, particularly in drug delivery to the brain. A study developed a sensitive LC-MS/MS method for quantifying phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in rat plasma and brain tissues. This method aids in assessing the behavior of drugs in the body and facilitates studies focused on direct nose-to-brain delivery systems (Prentice, Younus, & Rizwan, 2022).

2. Metabolism Studies

Research has identified 5-meta-hydroxyphenyl-5-phenylhydantoin as a metabolite in the urine of dogs and patients treated with diphenylhydantoin (DPH). Understanding these metabolites is crucial for insights into the hydroxylation process of DPH, offering a deeper understanding of drug metabolism in different organisms (Atkinson et al., 1970).

3. Biochemical Pharmacology

Further studies have focused on developing methods for determining 5‐(P-Hydroxyphenyl)-5‐Phenylhydantoin in biological samples. These methods are essential for understanding the disposition of phenytoin in humans, providing valuable information for pharmacokinetic analysis and drug interaction studies (Witkin et al., 1979).

4. Electrochemical Studies

Electrochemical characterization of phenytoin and its derivatives, including 5-phenylhydantoin, offers insights into their behavior and interactions at the molecular level. Such studies are pivotal for understanding the chemical properties of these compounds and their implications in drug action and metabolism (Trišović et al., 2015).

5. Investigating Stereoselective Metabolism

Research has also delved into the stereoselective production of phenytoin metabolites. Understanding the stereoselectivity in drug metabolism is crucial for predicting drug behavior in different patients and can lead to more personalized medicine approaches (Maguire & McClanahan, 1986).

Safety And Hazards

5-Phenylhydantoin is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

There are ongoing studies on the derivatives of 5-Phenylhydantoin for their potential as anticonvulsant agents . There are also studies on novel serotonin 5-HT2A receptor antagonists derived from 5-Phenylhydantoin for use as potential antiplatelet agents .

properties

IUPAC Name

5-phenylimidazolidine-2,4-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883267
Record name 2,4-Imidazolidinedione, 5-phenyl-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Phenylhydantoin

CAS RN

89-24-7, 27534-86-7
Record name Phenylhydantoin
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Record name 5-Phenylhydantoin
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Synthesis routes and methods

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
0 (± 1) mol
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0 (± 1) mol
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25 mL
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0.017 g
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0.033 g
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0.76 g
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Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,050
Citations
JA Vida, MH O'Dea, CM Samour… - Journal of Medicinal …, 1975 - ACS Publications
… -acetoxymethyl-5-ethyl-5-phenylhydantoin, which show good activity against maximal electroshock seizures, and 3-methoxymethyl-5-ethyl-5-phenylhydantoin, which is effective against …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
A Takahashi, K Onodera, H Shinoda… - The Japanese Journal …, 2000 - jstage.jst.go.jp
The effects of phenytoin and its major metabolite, 5−(4− hydroxyphenyl)− 5− phenylhydantoin (HPPH), on bone resorption of neonatal mouse calvaria were examined in vitro. Both …
Number of citations: 48 www.jstage.jst.go.jp
N Trišović, T Timić, J Divljaković, J Rogan… - Monatshefte für Chemie …, 2012 - Springer
… with PHE, of four 3,5-disubstituted 5-phenylhydantoin ligands 1–4 (Table 1), whose … [12], who demonstrated that 5-pentyl-5-phenylhydantoin exhibited the same binding affinity …
JH Poupaert, R Cavalier, MH Claesen… - Journal of Medicinal …, 1975 - ACS Publications
… 5-(4'-hydroxyphenyl)-5-phenylhydantoin(HPPH) (lb and lc). … (4'-hydroxyphenyl)-5-phenylhydantoin (HPPH, 1). This process … (4'-methoxyphenyl)-5-phenylhydantoin;4 this method proved …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
K Kucwaj-Brysz, D Warszycki, S Podlewska… - European journal of …, 2016 - Elsevier
… Synthetic route started from the Bucherer-Bergs reaction, in which the 5-methyl-5-phenylhydantoin 16 was formed. The second step was an introduction of 2,3-epoxypropyl moiety into …
BA Diwan, JM Rice, RW Nims, RA Lubet, H Hu… - Cancer research, 1988 - AACR
Male F344/NCr rats, 6 wk old, were fed 500 ppm of phenobarbital (PB) or equimolar doses of either 5-ethyl-5-phenylhydantoin (EPH) or 5,5-diethylhydantoin (EEH) in diet for 2 wk and …
Number of citations: 72 aacrjournals.org
T Chang, AJ Glazko - The Journal of Laboratory and Clinical …, 1970 - translationalres.com
… Urine specimens obtained from human subjects receiving diphenylhydantoin concurrently with other drugs were also assayed for DPH and 5-(p-hydroxyphenyl)-5-phenylhydantoin (…
Number of citations: 112 www.translationalres.com
C Hoppel, M Garle, A Rane… - Clinical Pharmacology & …, 1977 - Wiley Online Library
A mass fragmentographic method was used to determine unconjugated and conjugated 5‐(4‐hydroxyphenyl)‐5‐phenylhydantoin (4‐OH‐DPH) in plasma of patients being treated with …
O Borgå, M Garle, M Gutová - Pharmacology, 1972 - karger.com
5-(3,4-Dihydroxyphenyl)-5-phenylhydantoin, a diphenolic metabolite of diphenylhydantoin, has been identified by use of gas chromatography/mass spectrometry in urine from rats and …
Number of citations: 30 karger.com
HR Henze, AF Isbell - Journal of the American Chemical Society, 1954 - ACS Publications
… Since 5-(4-aminophenyl)-5-phenylhydantoin has been found to … made to reduce 5-(4-methylphenyl)-5-phenylhydantoin … Likewise,reduction of 5-(4-methylphenyl)-5-phenylhydantoin …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk

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